Cas no 1896826-89-3 (4-(1H-indol-4-yl)butan-1-amine)

4-(1H-indol-4-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 4-(1H-indol-4-yl)butan-1-amine
- 1896826-89-3
- EN300-1793556
- SCHEMBL8655960
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- インチ: 1S/C12H16N2/c13-8-2-1-4-10-5-3-6-12-11(10)7-9-14-12/h3,5-7,9,14H,1-2,4,8,13H2
- InChIKey: SFWHPDJKMXUGFM-UHFFFAOYSA-N
- SMILES: N1C=CC2=C1C=CC=C2CCCCN
計算された属性
- 精确分子量: 188.131348519g/mol
- 同位素质量: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 41.8Ų
4-(1H-indol-4-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1793556-0.05g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1793556-1.0g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1793556-2.5g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1793556-10.0g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1793556-0.5g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1793556-0.25g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1793556-10g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1793556-1g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1793556-5.0g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1793556-0.1g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.1g |
$1031.0 | 2023-09-19 |
4-(1H-indol-4-yl)butan-1-amine 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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9. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
4-(1H-indol-4-yl)butan-1-amineに関する追加情報
4-(1H-indol-4-yl)butan-1-amine (CAS No. 1896826-89-3): A Comprehensive Overview
4-(1H-indol-4-yl)butan-1-amine, identified by the CAS registry number 1896826-89, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also referred to as N-butylindole, belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery.
The structure of 4-(1H-indol-4-yL)butan-amine consists of an indole ring system attached to a butylamine group. The indole moiety, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds. The substitution pattern at the fourth position of the indole ring and the presence of the butylamine group contribute to the unique chemical properties and reactivity of this compound.
Recent studies have highlighted the potential of 4-(1H-indol-yL)butan-amine in various therapeutic areas. For instance, research published in Journal of Medicinal Chemistry demonstrated its role as a potent inhibitor of certain kinases involved in cancer cell proliferation. The compound's ability to modulate cellular signaling pathways makes it a promising candidate for anti-cancer drug development.
In addition to its pharmacological applications, 4-(1H-indol-yL)butan-amine has been explored for its potential in materials science. Scientists have investigated its use as a building block for constructing supramolecular assemblies and functional materials. Its ability to form hydrogen bonds and π–π interactions makes it suitable for applications in nanotechnology and self-assembling systems.
The synthesis of 4-(1H-indol-yL)butan-amine involves multi-step organic reactions, often employing palladium-catalyzed coupling reactions or nucleophilic aromatic substitution strategies. Researchers have optimized these methods to achieve high yields and selectivity, ensuring scalability for potential industrial applications.
From an environmental perspective, studies on the eco-toxicity of 4-(1H-indol-yL)butan-amine have been conducted to assess its impact on aquatic ecosystems. Results indicate that while the compound exhibits moderate toxicity, its degradation pathways under aerobic conditions suggest that it poses limited long-term risks when properly managed.
In conclusion, 4-(1H-indol-yL)butan-amine (CAS No. 1896826-) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in its synthesis and biological evaluation, underscore its importance in contemporary chemical research.
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